molecular formula C7H5BrO2 B121625 2-Bromo-5-hydroxybenzaldehyde CAS No. 2973-80-0

2-Bromo-5-hydroxybenzaldehyde

Cat. No. B121625
CAS RN: 2973-80-0
M. Wt: 201.02 g/mol
InChI Key: SCRQAWQJSSKCFN-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxybenzaldehyde is a brominated derivative of hydroxybenzaldehyde, where a bromine atom is substituted at the second position and a hydroxyl group at the fifth position on the benzene ring. This compound is of interest due to its potential as an intermediate in organic synthesis and its relevance in various chemical reactions.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, including 2-bromo-5-hydroxybenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes. This process involves a three-step sequence with O-methyloxime serving as a directing group, followed by rapid deprotection to afford the desired bromobenzaldehydes with good overall yields . Additionally, the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde followed by bromination has been reported to produce 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde under optimized conditions, which may be related to the synthesis of 2-bromo-5-hydroxybenzaldehyde .

Molecular Structure Analysis

A new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, where molecules are linked by a pair of hydrogen bonds related by an inversion center. The bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted around the Csp2–Caryl bond . This structural information is crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

2-Bromo-5-hydroxybenzaldehyde can participate in various chemical reactions due to the presence of reactive functional groups. For instance, bromination of 3-hydroxybenzaldehyde can afford both 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, with the former being a subject of controversy in the past regarding its structure . Furthermore, 2-bromobenzaldehydes can react with arylhydrazines in the presence of a palladium catalyst to afford 1-aryl-1H-indazoles, demonstrating the compound's utility in synthesizing nitrogen-containing heterocycles .

Physical and Chemical Properties Analysis

The vibrational spectral analysis of 2-hydroxy-5-bromobenzaldehyde has been carried out using Raman and infrared spectroscopy, with the experimental spectra recorded in the solid phase. Density functional theory (DFT) calculations have provided insights into the vibrational frequencies, molecular orbital studies, and natural bond orbital (NBO) analysis. The stability of the molecule, charge delocalization, and molecular electrostatic potential maps have been analyzed, indicating that charge transfer occurs within the molecule . Additionally, the effect of bromine substitution on the structure and reactivity of related compounds has been studied, revealing that bromine substitution can influence the linear and nonlinear optical properties of the molecules .

Scientific Research Applications

1. Use in Copper Ion Preconcentration

2-Bromo-5-hydroxybenzaldehyde derivatives are utilized in the preconcentration of copper(II) ions from water samples. For instance, bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, synthesized from 5-bromo-2-hydroxybenzaldehyde, is used to modify octadecyl silica disks. These disks effectively concentrate copper(II) ions, which are then determined through flame atomic absorption spectrometry (Fathi & Yaftian, 2009).

2. In Gas Chromatography

3-Bromo-4-hydroxybenzaldehyde, a variant of 2-bromo-5-hydroxybenzaldehyde, is separated and determined through gas chromatography. This method is appreciated for its simplicity, speed, accuracy, and precision, making it suitable for analytical applications (Shi Jie, 2000).

3. In Synthesis of Schiff Bases

Schiff bases derived from 2-bromo-5-hydroxybenzaldehyde are synthesized for various applications. For instance, they are used to modify surfaces like aluminum oxide, forming derivatives like 5-bromo-2-hydroxybenzaldimine, as studied using inelastic electron tunnelling spectroscopy (Velzen, 1984).

4. In Crystallography

The compound's crystallographic properties are studied to understand its molecular structure. A new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, revealing insights into its molecular arrangement and hydrogen bonding patterns (Silva et al., 2004).

5. In Synthesis of Benzofuran Derivatives

2-Bromo-5-hydroxybenzaldehyde is employed in the synthesis of benzofuran derivatives. These derivatives are obtained through reactions with isocyanides and ammonium formate, highlighting the compound's utility in organic synthesis (Bossio et al., 1991).

Safety And Hazards

2-Bromo-5-hydroxybenzaldehyde is harmful if swallowed . It is very toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this chemical .

properties

IUPAC Name

2-bromo-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRQAWQJSSKCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049265
Record name 2-Bromo-5-hydroxy-benzaldehyde
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Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-hydroxybenzaldehyde

CAS RN

2973-80-0, 1761-61-1
Record name 2-Bromo-5-hydroxybenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylaldehyde, 5-bromo-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-5-hydroxy-benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution 3-hydroxybenzaldehyde (Aldrich, 101.39 g, 805 mmol) in chloroform (1000 mL), was added bromine (45 mL, 845 mmol) in chloroform (200 mL) drop wise over a period of 2 h at room temperature. The reaction mixture was stirred at room temperature overnight and filtered to collect crude 2-bromo-5-hydroxy benzaldehyde (32 g) as a dark brown solid. The filtrate was concentrated to 200 mL, filtered through a pad of Celite and silica gel (40 g) and washed with ether (1000 mL). The filtrate was concentrated in vacuo to give a second crop of the crude desired aldehyde (60 g) as a dark brown solid. The above solids were combined and dissolved in glacial acetic acid (360 mL) by heating. Water (840 mL) was added and the solution was filtered hot. The solution was allowed to attain room temperature and kept in a refrigerator overnight. The crystals obtained were collected by filtration and washed with water, dried overnight in vacuo to furnish (60 g, 37%) of the desired product as a purplish brown crystalline solid, mp: 135° C.
Quantity
101.39 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
840 mL
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Three
Yield
37%

Synthesis routes and methods II

Procedure details

To the solution of 2-bromo-5-methoxy-benzaldehyde (10 g, 46.5 mmol) at −78° C. is added BBr3 (25 g, 93.75 mmol) and allowed to warm to room temperature. After 2 h, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with water, brine, dried over MgSO4, concentrated and purified by column chromatography to afford 3.6 g of 2-bromo-5-hydroxy-benzaldehyde. To the solution of 2-bromo-5-hydroxy-benzaldehyde (1.45 g, 7.2 mmol in benzene (30 ml) and THF (6 ml) is added 1,3-propanediol (2.74 g, 36 mmol) and TsOH (37 mg, 0.22 mmol). The mixture is refluxed for 24. After cooling down, the solvent is evaporated. The residue is loaded on silica and purified by column chromatography to afford the titled compound (2.3 g) as brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Reaction Scheme 9 shows the synthetic route to prepare aminomethyldihydrocinnamate headpiece. 3-Hydroxybenzaldehyde (29) is reacted with bromine to give 2-bromo-5-hydroxybenzaldehyde (30), which is then coupled to t-butylacrylate to give the compound (31). Compound (31) is treated with NH2OH to give oxime (32), which undergoes hydrogenation to give aminomethyldihydrocinnamate (33). Various functional groups (Z2) can be introduced at the aminomethyl portion of compound (33) to afford compound (34).
Name
aminomethyldihydrocinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension of 3-hydroxybenzaldehyde (1 kg, 8.2 mol) in CH2Cl2 (10 L) was added a solution of bromine (1.3 kg, 8.2 mol) in CH2Cl2 (620 mL) over 1 h. After stirring for about 22 h, the solids were isolated by filtration, washed with CH2Cl2 (4 L), and dried under vacuum to afford of 2-bromo-5-hydroxybenzaldehyde as a tan solid (1.05 kg, 63%).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
1.3 kg
Type
reactant
Reaction Step Two
Quantity
620 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-hydroxybenzaldehyde
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2-Bromo-5-hydroxybenzaldehyde
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Reactant of Route 4
2-Bromo-5-hydroxybenzaldehyde
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2-Bromo-5-hydroxybenzaldehyde
Reactant of Route 6
2-Bromo-5-hydroxybenzaldehyde

Citations

For This Compound
111
Citations
A Matos Beja, JA Paixão, M Ramos Silva… - … Section C: Crystal …, 2000 - scripts.iucr.org
The molecules of the title compound, C7H5BrO2, form zigzag chains running along the b axis and are stacked in layers perpendicular to the a axis. Intermolecular bonding occurs …
Number of citations: 1 scripts.iucr.org
WAL van Otterlo, JP Michael, MA Fernandes… - Tetrahedron letters, 2004 - Elsevier
… In our case we were able to detect both the 2-bromo-5-hydroxybenzaldehyde and 2-bromo-… experiments conducted in our laboratories, 2-bromo-5-hydroxybenzaldehyde 2 and 2-bromo-…
Number of citations: 15 www.sciencedirect.com
R Blasco, CR de Arellano… - Organic Preparations and …, 2017 - Taylor & Francis
… , which clarified the situation and confirmed that the major bromination product of 3-hydroxybenzaldehyde with bromine in acetic acid is indeed 2-bromo-5-hydroxybenzaldehyde 2.…
Number of citations: 2 www.tandfonline.com
MR Silva, JA Paixao, AM Beja, AJFN Sobral… - … Section E: Structure …, 2004 - scripts.iucr.org
… We have already reported the crystal structure of orthorhombic 2-bromo-5-hydroxybenzaldehyde (form I) (Matos Beja et al., 2000 [Matos Beja, A., Paixão, JA, Ramos Silva, M., Alte da …
Number of citations: 2 scripts.iucr.org
AM Beja, JA Paixão, MR Silva, LA da Veiga… - … . Section C, Crystal …, 2000 - europepmc.org
2-bromo-5-hydroxybenzaldehyde - Abstract - Europe PMC … 2-bromo-5-hydroxybenzaldehyde …
Number of citations: 9 europepmc.org
HH OCHa, OB OCHa, HB OCHI - NOTES, 1971 - thevespiary.org
… product which we isolated proved to be 2-bromo-5hydroxybenzaldehyde. This assignment was verified by nmr spectroscopy and chemical conversion by 0methylation and …
Number of citations: 0 www.thevespiary.org
AC Serra, M Pineiro, AMAR Gonsalves… - … of Photochemistry and …, 2008 - Elsevier
… 2-Bromo-5-hydroxybenzaldehyde (1.0 g, 5.0 mmol) and pyrrole (0.34 mL, 5.9 mmol) are added to 500 mL of degassed dichloromethane. One drop of ethanol followed by 10 μL of boron …
Number of citations: 70 www.sciencedirect.com
IAA Hamdan, AAA Hamdan, AJ Ali - Journal of Pharmaceutical …, 2018 - researchgate.net
… The search included synthesis of some Schiff bases by condensation reactions of sulfadiazine with four aldehydes (2-bromo-5hydroxybenzaldehyde, 4-N,N-…
Number of citations: 1 www.researchgate.net
P Lu, M Zhou, D Gu, Y Yuan, Y Yu… - Advanced Optical … - Wiley Online Library
… This method involves the copolymerization of 2-bromo-5-hydroxybenzaldehyde derivative monomer (M1), which contains electron-withdrawing groups, with naphthalimide derivative …
Number of citations: 0 onlinelibrary.wiley.com
CF Barfknecht, DE Nichols - Journal of Medicinal Chemistry, 1971 - ACS Publications
Biological Results.—The compounds were tested for an effect on a conditioned avoidanceresponse in male rats. The detailed procedure has been reported previously. 7 The effects …
Number of citations: 45 pubs.acs.org

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